2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid
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Overview
Description
2-[(6-Chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid is a chemical compound belonging to the class of chromones, which are characterized by their benzopyran-4-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloro-4-propyl-2H-chromen-7-ol as the starting material.
Oxidation: The hydroxyl group is oxidized to form the corresponding ketone, resulting in 6-chloro-2-oxo-4-propyl-2H-chromen-7-ol.
Esterification: The ketone undergoes esterification with propanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-[(6-Chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce derivatives with different functional groups.
Reduction: Reduction reactions can be performed to convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Chloro-substituted derivatives and other functionalized compounds.
Scientific Research Applications
2-[(6-Chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and cardiovascular disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism by which 2-[(6-Chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activities. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
2-[(6-Chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid is similar to other chromone derivatives, such as:
6-Chloro-2-oxo-4-propyl-2H-chromen-7-yl acetic acid
6-Chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-thiophenecarboxylate
6-Chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl acetate
These compounds share the chromone core structure but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
2-(6-chloro-2-oxo-4-propylchromen-7-yl)oxypropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO5/c1-3-4-9-5-14(17)21-12-7-13(11(16)6-10(9)12)20-8(2)15(18)19/h5-8H,3-4H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGULNSAVHAUNKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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